![molecular formula C22H22ClN3O4S B3001006 2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893940-75-5](/img/structure/B3001006.png)
2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
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Overview
Description
The compound appears to be a complex organic molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their analyses. The first paper discusses a pyrazoline derivative with a chlorophenyl group, which shares some structural similarities with the compound of interest . The second paper explores analogues of cannabinoid ligands with a dihydroindeno[1,2-c]pyrazole core, which could be structurally related to the thieno[3,4-c]pyrazole moiety in the target compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole ring, the introduction of the thieno group, and the attachment of the chlorophenoxy and methylpropanamide functionalities. The second paper provides an example of synthesizing complex pyrazole derivatives, which could offer a starting point for developing a synthetic route for the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a thieno[3,4-c]pyrazole core, substituted with various groups. The first paper's use of quantum mechanical and spectroscopic methods, such as FT-IR, NMR, and UV, to investigate a related pyrazoline derivative could be applied to determine the structure of the target compound . Techniques like NBO analysis and MEP surface mapping could reveal electronic properties and reactive sites within the molecule.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups and electronic structure. The presence of the chlorophenoxy group could make it susceptible to nucleophilic substitution reactions, while the pyrazole and thieno groups could be involved in various cycloaddition and electrophilic substitution reactions. The first paper's approach to studying electronic properties could help predict the types of chemical reactions the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of polar groups like the dioxido moiety could affect its solubility in different solvents, while the overall molecular rigidity could influence its melting point. The spectroscopic investigations mentioned in the first paper could also provide insights into the compound's physical properties .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-14-6-4-5-7-19(14)26-20(17-12-31(28,29)13-18(17)25-26)24-21(27)22(2,3)30-16-10-8-15(23)9-11-16/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYWWIMROLUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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